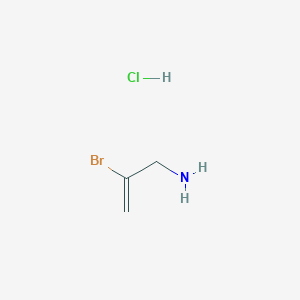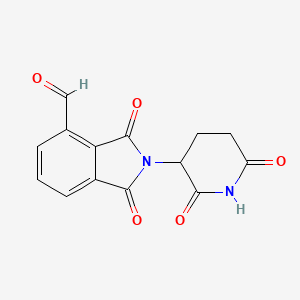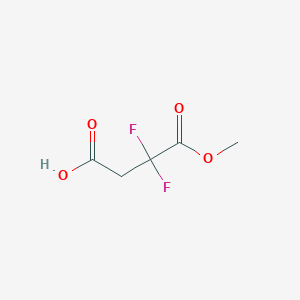
3,3-difluoro-4-methoxy-4-oxobutanoic acid
Vue d'ensemble
Description
3,3-Difluoro-4-methoxy-4-oxobutanoic acid, also known as DFOB, is an important organic acid that has a wide range of applications in scientific research. It is an important intermediate in the synthesis of several pharmaceuticals, and it has been used in a variety of biochemical and physiological studies.
Applications De Recherche Scientifique
3,3-difluoro-4-methoxy-4-oxobutanoic acid has been used in a variety of scientific research applications. It has been used in the synthesis of several pharmaceuticals, including the anti-cancer drug paclitaxel. It has also been used in the synthesis of several other drugs, such as the anti-inflammatory drug etoricoxib. In addition, 3,3-difluoro-4-methoxy-4-oxobutanoic acid has been used in the synthesis of several other compounds, such as the anticancer agent 5-fluorouracil. 3,3-difluoro-4-methoxy-4-oxobutanoic acid has also been used in biochemical and physiological studies, such as studies of the effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid on the activity of enzymes, the metabolism of proteins, and the regulation of gene expression.
Mécanisme D'action
The mechanism of action of 3,3-difluoro-4-methoxy-4-oxobutanoic acid is not fully understood. However, it is believed that 3,3-difluoro-4-methoxy-4-oxobutanoic acid works by inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Inhibition of these enzymes can lead to a decrease in the production of pro-inflammatory molecules, such as prostaglandins and leukotrienes, which can lead to a reduction in inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid have been studied extensively. In studies of the effects of 3,3-difluoro-4-methoxy-4-oxobutanoic acid on enzymes, it has been shown to inhibit the activity of COX-2 and 5-LOX, leading to a decrease in the production of pro-inflammatory molecules. In addition, 3,3-difluoro-4-methoxy-4-oxobutanoic acid has been shown to inhibit the activity of several other enzymes, such as acetylcholinesterase, which can lead to an increase in the levels of acetylcholine in the brain. This can lead to an increase in cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 3,3-difluoro-4-methoxy-4-oxobutanoic acid in laboratory experiments is its high purity, which makes it ideal for use in biochemical and physiological studies. Additionally, 3,3-difluoro-4-methoxy-4-oxobutanoic acid is relatively easy to synthesize, and it is relatively inexpensive. However, there are some limitations to using 3,3-difluoro-4-methoxy-4-oxobutanoic acid in laboratory experiments. For example, 3,3-difluoro-4-methoxy-4-oxobutanoic acid is toxic if ingested, and it can cause skin and eye irritation if it comes into contact with the skin or eyes. Therefore, it is important to take proper safety precautions when handling 3,3-difluoro-4-methoxy-4-oxobutanoic acid.
Orientations Futures
The future directions for 3,3-difluoro-4-methoxy-4-oxobutanoic acid research are numerous. One potential direction is to further investigate its mechanism of action, as well as its biochemical and physiological effects. Additionally, further research could be done to explore the potential applications of 3,3-difluoro-4-methoxy-4-oxobutanoic acid in the pharmaceutical industry, such as the synthesis of new drugs. Furthermore, further research could be done to explore the potential of 3,3-difluoro-4-methoxy-4-oxobutanoic acid as a therapeutic agent, such as its potential use as an anti-inflammatory or anti-cancer agent. Finally, further research could be done to explore the potential of 3,3-difluoro-4-methoxy-4-oxobutanoic acid as a diagnostic tool, such as its potential use in the diagnosis of diseases or disorders.
Propriétés
IUPAC Name |
3,3-difluoro-4-methoxy-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F2O4/c1-11-4(10)5(6,7)2-3(8)9/h2H2,1H3,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVIXFMGCKOHED-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(=O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Difluoro-4-methoxy-4-oxobutanoic acid | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

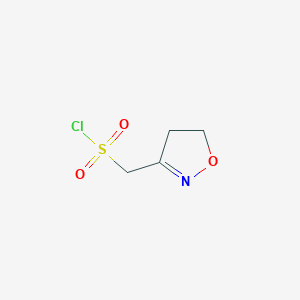

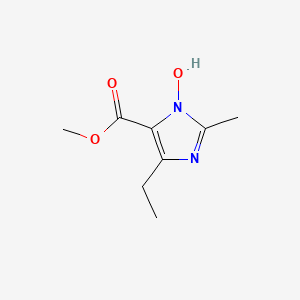
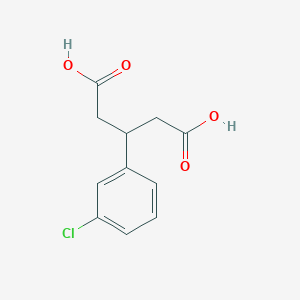
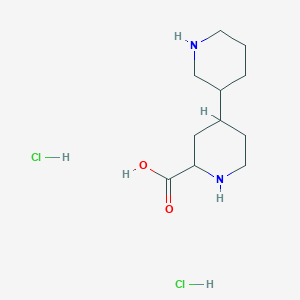
![[3-(azetidin-3-yl)-1,2-oxazol-5-yl]methanol, bis(methanesulfonic acid)](/img/structure/B6603319.png)
![(1S,5R,7R)-7-(4-fluorophenyl)-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6603324.png)
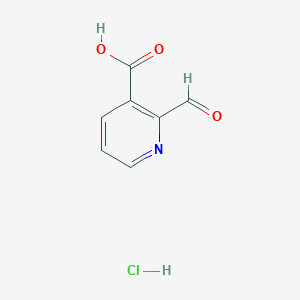


![1-[(1E)-2-(2-chlorophenyl)ethenesulfonyl]-4-methoxy-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B6603354.png)

